molecular formula C4H6N2O3 B14474926 (2-Acetylhydrazinylidene)acetic acid CAS No. 66392-61-8

(2-Acetylhydrazinylidene)acetic acid

Cat. No.: B14474926
CAS No.: 66392-61-8
M. Wt: 130.10 g/mol
InChI Key: FCGSYQCEMDADDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Acetylhydrazinylidene)acetic acid is an organic compound that belongs to the class of hydrazones It features a unique structure with an acetylhydrazine moiety attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetylhydrazinylidene)acetic acid typically involves the reaction of hydrazine derivatives with acetic acid or its derivatives. One common method includes the condensation of acetylhydrazine with glyoxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2-Acetylhydrazinylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

(2-Acetylhydrazinylidene)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Acetylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

    Acetic acid derivatives: Such as acetic anhydride and acetyl chloride.

    Hydrazine derivatives: Including phenylhydrazine and acetylhydrazine.

Comparison: (2-Acetylhydrazinylidene)acetic acid is unique due to its combined hydrazine and acetic acid functionalities, which confer distinct chemical reactivity and biological activity. Unlike simple acetic acid derivatives, it can participate in a broader range of reactions due to the presence of the hydrazine moiety. Compared to other hydrazine derivatives, it offers additional versatility in synthetic applications due to the acetic acid backbone .

Properties

CAS No.

66392-61-8

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

2-(acetylhydrazinylidene)acetic acid

InChI

InChI=1S/C4H6N2O3/c1-3(7)6-5-2-4(8)9/h2H,1H3,(H,6,7)(H,8,9)

InChI Key

FCGSYQCEMDADDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.